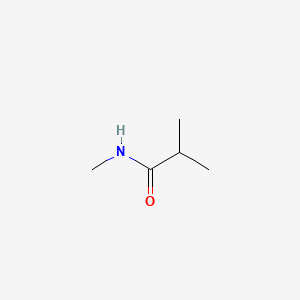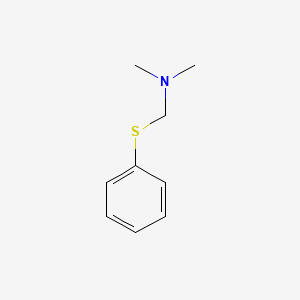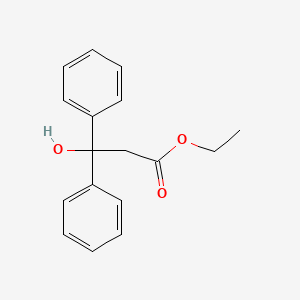
1-Chloro-2,4,5-trimethylbenzene
Descripción general
Descripción
1-Chloro-2,4,5-trimethylbenzene is an organic compound with the linear formula C9H11Cl . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,4,5-trimethylbenzene consists of a benzene ring with three methyl groups and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis
The chemical reactions involving 1-Chloro-2,4,5-trimethylbenzene could potentially include electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Physical And Chemical Properties Analysis
1-Chloro-2,4,5-trimethylbenzene is a flammable colorless liquid with a strong odor . It is nearly insoluble in water but soluble in organic solvents . The molecular weight of the compound is 154.641 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Chloro-2,4,5-trimethylbenzene has been synthesized from unsym-trimethylbenzene using a one-step method involving HCl-H2O2-CH3COOH as the catalytic system. Optimal conditions were identified, resulting in a high average yield and purity under specified conditions (Zhang Qin-chun, 2008).
Combustion and Kinetic Modeling
The combustion properties of trimethylbenzenes, including 1,3,5-trimethylbenzene, have been extensively studied to understand their potential as components in surrogate fuels. Detailed kinetic models have been developed to predict combustion behaviors, providing insights into the thermal degradation and oxidative reactivity of these compounds (P. Diévart et al., 2013).
Environmental and Biodegradation Studies
Research on the biodegradability of trimethylbenzene isomers, including 1,2,4-trimethylbenzene, under various anaerobic conditions, has shown that these compounds can be biodegraded under specific environmental conditions. This research helps in understanding the fate of these compounds in contaminated aquifers and their potential impact on environmental health (T. Fichtner et al., 2019).
Chemical Reactions and Catalysis
Studies on the disproportionation of 1,2,4-trimethylbenzene using montmorillonite pillared by aluminium oxide have provided insights into the catalytic processes and the selectivity of reactions involving trimethylbenzene compounds. This research contributes to the understanding of catalytic mechanisms and the development of more efficient catalysts (E. Kikuchi et al., 1984).
Advanced Materials and Technologies
Investigations into the crystalline structures of benzene-based compounds, including those related to 1,3,5-trimethylbenzene, have shed light on their molecular conformations and interactions. This research is crucial for the design of new materials with specific properties and applications (M. Schulze et al., 2017).
Mecanismo De Acción
The mechanism of action for reactions involving 1-Chloro-2,4,5-trimethylbenzene likely involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDRBHJSRPHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953159 | |
| Record name | 1-Chloro-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4,5-trimethylbenzene | |
CAS RN |
31053-96-0 | |
| Record name | NSC60053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2,4,5-TRIMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



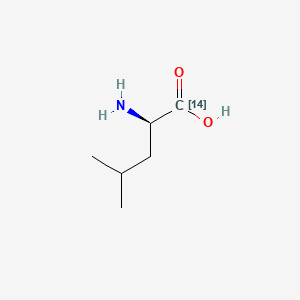
![Ethanesulfonic acid, 2-[[(4-amino-2,5-dichlorophenyl)sulfonyl]amino]-](/img/structure/B1618431.png)
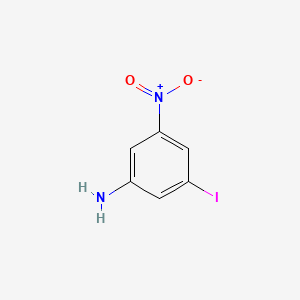
![4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1618435.png)

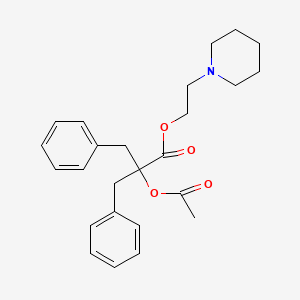

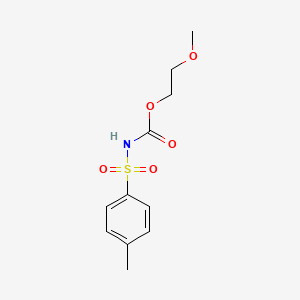

![N-[(Benzyloxy)carbonyl]glutamic acid](/img/structure/B1618443.png)
